![molecular formula C11H14N2O B1303839 2-Butyl-1,3-benzoxazol-6-amine CAS No. 875850-00-3](/img/structure/B1303839.png)
2-Butyl-1,3-benzoxazol-6-amine
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Overview
Description
2-Butyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzoxazoles, including 2-Butyl-1,3-benzoxazol-6-amine, has been a subject of research. One approach involves the use of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of 2-Butyl-1,3-benzoxazol-6-amine is represented by the InChI code1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3
. Chemical Reactions Analysis
Benzoxazoles, including 2-Butyl-1,3-benzoxazol-6-amine, can undergo various chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives .Physical And Chemical Properties Analysis
2-Butyl-1,3-benzoxazol-6-amine is a solid compound with a melting point range of 48 - 50 degrees Celsius . It has a molecular weight of 190.24 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Butyl-1,3-benzoxazol-6-amine: is a valuable precursor in the synthesis of heterocyclic compounds. These structures are foundational in medicinal chemistry due to their presence in numerous biologically active molecules. The benzoxazole ring, in particular, is a common motif in pharmaceuticals and agrochemicals .
Antimicrobial and Antifungal Applications
This compound has been utilized in the development of new antimicrobial agents. Its incorporation into larger molecular frameworks can lead to substances that exhibit significant activity against various microbial strains. For instance, derivatives of benzoxazoles have shown comparable antifungal activity to the standard drug voriconazole against Aspergillus niger .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butyl-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMNTBLNJHTWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377412 |
Source
|
Record name | 2-butyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3-benzoxazol-6-amine | |
CAS RN |
875850-00-3 |
Source
|
Record name | 2-butyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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